Methyl 6-hydrazinylpyridine-3-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula

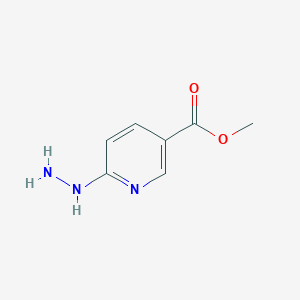

Methyl 6-hydrazinylpyridine-3-carboxylate is systematically named methyl 6-hydrazinonicotinate according to IUPAC guidelines. This nomenclature reflects the pyridine backbone substituted at the 3-position by a methoxycarbonyl group (-COOCH₃) and at the 6-position by a hydrazinyl group (-NH-NH₂). The molecular formula is C₇H₉N₃O₂ , with a molecular weight of 167.17 g/mol .

The structural arrangement is critical for distinguishing it from related isomers. The pyridine ring ensures aromaticity, while the substituents introduce polar and nucleophilic functionalities. A summary of key identifiers is provided in Table 1.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 6-hydrazinonicotinate | |

| Molecular Formula | C₇H₉N₃O₂ | |

| CAS Registry Number | 89853-71-4 | |

| InChI Key | WLNMKEVJMIJKLQ-UHFFFAOYSA-N | |

| SMILES | COC(=O)C₁=CN=C(C=C₁)NN |

Structural Isomerism and Tautomeric Possibilities

Structural Isomerism

The compound exhibits positional isomerism due to the substitution pattern on the pyridine ring. Potential isomers include:

- Methyl 4-hydrazinylpyridine-3-carboxylate : Hydrazinyl group at position 4.

- Methyl 2-hydrazinylpyridine-5-carboxylate : Hydrazinyl and ester groups at positions 2 and 5, respectively.

These isomers are distinct in physical properties (e.g., melting points, solubility) and reactivity due to altered electronic effects.

Tautomerism

The hydrazinyl group (-NH-NH₂) enables prototropic tautomerism , a phenomenon observed in analogous pyridine derivatives. Two plausible tautomeric forms are:

- Hydrazine form : The canonical structure with the -NH-NH₂ group intact.

- Hydrazone form : A tautomer where a proton migrates to the pyridine nitrogen, forming a conjugated system (Figure 1).

Figure 1: Proposed Tautomeric Interconversion

$$

\text{Hydrazine Form} \rightleftharpoons \text{Hydrazone Form}

$$

This tautomerism is influenced by solvent polarity and temperature, as seen in similar hydrazinylpyridines. For instance, polar solvents like water stabilize the hydrazone form through hydrogen bonding, while nonpolar solvents favor the hydrazine form.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 89853-71-4 . Additional identifiers include:

- PubChem CID : 55280209

- MDL Number : MFCD19201971

- Beilstein Registry Number : Not explicitly listed, but derivable from analogous pyridine carboxylates.

These identifiers facilitate unambiguous referencing in chemical databases and regulatory contexts. For example, the InChIKey WLNMKEVJMIJKLQ-UHFFFAOYSA-N provides a standardized hash for structural validation.

Properties

IUPAC Name |

methyl 6-hydrazinylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6(10-8)9-4-5/h2-4H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNMKEVJMIJKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89853-71-4 | |

| Record name | methyl 6-hydrazinylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Biological Activities

Methyl 6-hydrazinylpyridine-3-carboxylate exhibits notable biological activities that make it a candidate for further research in medicinal applications:

- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance, derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential use as antimicrobial agents .

- Antiviral Activity : In light of recent global health challenges, the search for antiviral compounds has intensified. Pyridine derivatives have been noted for their antiviral properties, which could extend to this compound due to structural similarities .

- Anticancer Potential : The hydrazine moiety is often linked to increased biological activity, particularly in targeting enzymes and receptors associated with cancer progression. Research into its interaction with DNA and RNA suggests potential applications in gene therapy .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound and its derivatives:

- Study on Antimicrobial Efficacy : A study evaluated various pyridine compounds for their antibacterial activity, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Amoxicillin. This suggests that this compound could serve as a basis for developing new antimicrobial agents .

- Research on Antiviral Compounds : In the context of the COVID-19 pandemic, research has focused on finding new antiviral agents. Compounds similar to this compound are being investigated for their potential to inhibit viral replication .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds can provide insights into its unique features and potential advantages:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | Pyrazole derivative | Hydroxyl group enhances solubility |

| Ethyl 6-hydroxypyridazine-3-carboxylate | Pyridazine derivative | Hydroxyl group provides functionalization options |

| Methyl 5-methoxy-1H-pyrazole-3-carboxylate | Pyrazole derivative | Methoxy group increases electron density |

This table illustrates how modifications to the core structure can influence biological activity and chemical reactivity .

Mechanism of Action

The mechanism by which methyl 6-hydrazinylpyridine-3-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

- Hydrazinyl vs. Alkyl/Amino Substituents: The hydrazinyl group in this compound enhances nucleophilicity and metal-binding capacity compared to the methylaminomethyl group in its dihydrochloride analog or the inert methyl group in Ethyl 6-methylpyridine-3-carboxylate .

- Ester Group Variations : Methyl esters (as in the title compound) generally exhibit higher reactivity in hydrolysis compared to ethyl esters (e.g., Ethyl 6-methylpyridine-3-carboxylate), which have greater steric hindrance .

- Pyridine vs.

Biological Activity

Methyl 6-hydrazinylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a hydrazine group, which is known to enhance biological activity. The general structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit substantial antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 μg/mL | |

| Escherichia coli | 25 μg/mL | |

| Klebsiella pneumoniae | 15 μg/mL | |

| Candida albicans | 20 μg/mL |

These results suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of hydrazone derivatives, including this compound, have been extensively studied. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

The IC50 values indicate that this compound possesses potent anticancer activity, particularly against lung and breast cancer cells.

3. Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of hydrazine derivatives. This compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Table 3: AChE Inhibition Activity

The low IC50 value indicates strong inhibition of AChE, suggesting therapeutic potential for cognitive disorders.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Study on Antimicrobial Efficacy : A study published in PMC explored the antimicrobial properties of various pyridine derivatives, including this compound, confirming its effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another research article assessed the cytotoxic effects of hydrazone derivatives on different cancer cell lines, highlighting the promising results for this compound against MDA-MB-231 and A549 cell lines .

Preparation Methods

Direct Synthesis via Hydrazine Hydrate and Dimethyl Carbonate

One of the most prominent methods for preparing methyl hydrazinylcarboxylates, including methyl 6-hydrazinylpyridine-3-carboxylate analogs, involves the reaction of hydrazine hydrate with dimethyl carbonate in methanol solvent. This method is well-documented in patent CN103130687A and provides a high yield and purity product through a controlled reaction and post-treatment process.

Process Summary:

- Reactants: Hydrazine hydrate and dimethyl carbonate in a 1:1 molar ratio.

- Solvent: Methanol, used in 1 to 3 times the weight of hydrazine hydrate.

- Reaction Conditions:

- Feed temperature maintained at 5–10 °C.

- Reaction temperature at methanol reflux (~65 °C).

- Reaction time: 2 hours.

- Post-treatment:

- Vacuum distillation under 0.06–0.08 MPa at 80–90 °C to remove methanol, water, and residual hydrazine.

- Cooling to 40 °C, then addition of a mixed solvent of dichloroethane and dimethyl carbonate (volume ratio 100:0.5–1).

- Heating to 70 °C and stirring for 1 hour.

- Cooling to below 5 °C to induce crystallization.

- Centrifugal filtration and drying to obtain the product.

- Purity greater than 99%.

- Yield higher than 90%.

- Product crystallizes, facilitating easy separation and handling.

| Step | Conditions | Notes |

|---|---|---|

| Reactants mixing | 5–10 °C, 2 h reflux in methanol | Molar ratio hydrazine:dimethyl carbonate = 1:1 |

| Vacuum distillation | 80–90 °C, 0.06–0.08 MPa | Removes methanol, water, residual hydrazine |

| Solvent addition | Dichloroethane:dimethyl carbonate (100:0.5–1), 5–10 times hydrazine weight | Promotes crystallization |

| Crystallization | Cooling below 5 °C | Product precipitates as crystals |

| Filtration and drying | Ambient or mild conditions | Final product purity >99%, yield >90% |

This method is advantageous due to its simplicity, high yield, and high purity of the product, with a convenient crystallization step that avoids complicated purification.

Cyclization Route from 3-Hydrazinopyridine Derivatives

Another synthetic approach involves the preparation of hydrazinylpyridine derivatives by cyclization reactions starting from 3-hydrazinopyridine dihydrochloride. This method is particularly useful for generating functionalized pyridine hydrazines that can be further transformed into methyl hydrazinylpyridine-3-carboxylate.

- Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleates in aliphatic alcohol solvents at ambient temperature (~25 °C).

- Subsequent chlorination and oxidation steps to modify the pyrazole ring system.

- Hydrolysis of ester groups to carboxylic acids.

- Decarboxylation to yield the desired substituted pyridine hydrazine derivatives.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine hydrate + Dimethyl carbonate | Hydrazine hydrate, dimethyl carbonate, methanol | 5–10 °C feed, reflux 2 h, vacuum distillation, crystallization | >90% yield, >99% purity | Simple, high purity, crystallization | Requires careful vacuum distillation |

| Cyclization from 3-hydrazinopyridine | 3-hydrazinopyridine dihydrochloride, dialkyl maleate | Ambient temp, multiple steps (chlorination, oxidation, hydrolysis) | Variable, moderate yields | Structural versatility | Multi-step, complex, lower yield |

| Multi-step substitution from esters | Substituted pyridine esters, nucleophiles | Various, including condensation and reduction | Moderate yields | Flexibility in substituent introduction | More steps, purification needed |

Detailed Research Findings

- The method involving hydrazine hydrate and dimethyl carbonate is industrially relevant due to its straightforward procedure and scalability, as demonstrated by the high purity and yield reported in patent CN103130687A.

- Cyclization methods provide access to more complex derivatives but involve more elaborate reaction sequences and purification steps, as detailed in US9024031B1.

- Research articles on related pyridine hydrazine esters highlight the importance of controlling reaction conditions to achieve desired substitution patterns and purity, which can inform modifications to the this compound synthesis.

Q & A

Basic Questions

Q. What are the critical parameters for optimizing the synthesis of Methyl 6-hydrazinylpyridine-3-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (20–80°C), solvent selection (e.g., methanol or DMF), and stoichiometric ratios of hydrazine derivatives to precursors. Large reactors with temperature-regulated systems are recommended for scalability and reproducibility . Post-synthesis purification via column chromatography or recrystallization, followed by characterization using NMR (to confirm hydrazinyl proton signals at δ 3.5–4.5 ppm) and mass spectrometry (to verify molecular ion peaks), is essential .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Multi-spectroscopic analysis is critical.

- NMR : Distinct chemical shifts for the hydrazinyl group (NH-NH₂ protons) and methyl ester (COOCH₃ at δ 3.7–3.9 ppm) confirm substitution patterns .

- Infrared Spectroscopy : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and N-H (hydrazine, ~3300 cm⁻¹) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per institutional guidelines .

Advanced Research Questions

Q. How does the hydrazinyl substituent at the 6-position influence the compound’s reactivity compared to halogenated analogs (e.g., 6-chloro derivatives)?

- Methodological Answer : The hydrazinyl group (–NH–NH₂) enhances nucleophilic reactivity due to its lone electron pairs, enabling participation in condensation reactions (e.g., forming hydrazones with carbonyl compounds). In contrast, chloro substituents favor electrophilic aromatic substitution or Suzuki coupling. Comparative kinetic studies using HPLC or LC-MS can quantify reaction rates, while DFT calculations predict electronic effects .

Q. What experimental approaches can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) of this compound?

- Methodological Answer :

- Dose-Response Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination) across a broad concentration range (nM–mM) to identify biphasic effects .

- Structural Analog Testing : Compare activity with analogs (e.g., 6-methyl or 6-chloro derivatives) to isolate substituent-specific effects .

- Molecular Docking : Use software like AutoDock to simulate ligand-target interactions and identify binding mode variations .

Q. How can computational modeling predict the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic pathways, focusing on esterase-mediated hydrolysis of the methyl ester group.

- Metabolite Identification : Use LC-MS/MS to detect hydrolyzed products (e.g., 6-hydrazinylnicotinic acid) in simulated biological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.